![molecular formula C21H17Cl2N3OS2 B2882668 2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 882081-47-2](/img/structure/B2882668.png)
2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
The compound “2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a chemical with the linear formula C21H17Cl2N3OS2 . It has a molecular weight of 462.423 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound contains several functional groups, including anilino, carbothioyl, and sulfanyl groups. These groups contribute to the overall properties and reactivity of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 462.423 and a linear formula of C21H17Cl2N3OS2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
One area of scientific research application for compounds similar to 2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves their synthesis and characterization. For instance, a study on sulfanilamide derivatives, including compounds with chlorophenyl groups, explored their synthesis, characterization, thermal properties, and antimicrobial activities. These derivatives were synthesized and characterized using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, alongside Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods. The study provided insights into their molecular structures, thermal behavior, and potential antimicrobial properties, although it was noted that the introduction of the benzene ring to certain groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Antimicrobial and Antifungal Studies
Another research application involves investigating the antimicrobial and antifungal activities of these compounds. A study synthesized a novel series of derivatives and evaluated their antibacterial, hemolytic, and thrombolytic activities. The molecule 7c, in particular, was identified as a potent inhibitor of selected bacterial strains, demonstrating low toxicity and significant antibacterial activity relative to the standard, ciprofloxacin. Some compounds also showed promising thrombolytic activity, suggesting potential clinical applications in treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Structural and Conformational Analysis
Research on similar compounds also extends to their structural and conformational analysis. For example, a study focused on the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on a dimer molecule of a related compound. The research utilized Raman and Fourier transform infrared spectroscopy, along with density functional theory, to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. This study highlighted the stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis and vibrational spectral analysis, providing deep insights into the compound's structural characteristics and potential biological interactions (Jenepha Mary et al., 2022).
Safety and Hazards
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(4-chlorophenyl)carbamothioylamino]phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3OS2/c22-14-1-5-16(6-2-14)24-20(27)13-29-19-11-9-18(10-12-19)26-21(28)25-17-7-3-15(23)4-8-17/h1-12H,13H2,(H,24,27)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGPIJDPBBJCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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